2-(Trifluoroacetyl)thiazole Monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanone;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS.H2O/c6-5(7,8)3(10)4-9-1-2-11-4;/h1-2H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMGOKLDOQZYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Strategies of 2 Trifluoroacetyl Thiazole Monohydrate
Reactivity of the Thiazole (B1198619) Nucleus in the Presence of a Trifluoroacetyl Group
The trifluoroacetyl substituent significantly modulates the inherent reactivity of the thiazole ring. Its powerful inductive and mesomeric electron-withdrawing effects decrease the electron density of the aromatic system, influencing its susceptibility to both electrophilic and nucleophilic attacks.
Electrophilic Aromatic Substitution Studies
In the parent thiazole ring, the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution, followed by the C4 position. pharmaguideline.comwikipedia.orgresearchgate.net However, the presence of the trifluoroacetyl group at the C2 position profoundly deactivates the ring towards electrophilic aromatic substitution (SEAr). science.govwikipedia.org This deactivation arises because the substituent withdraws electron density from the π-system, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com
Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation, which are common for many aromatic systems, are expected to be considerably more challenging for 2-(trifluoroacetyl)thiazole (B68539). masterorganicchemistry.com While no specific studies detailing successful electrophilic aromatic substitution on this exact compound are prominent, the established principles of physical organic chemistry predict that should a reaction be forced to occur under harsh conditions, the substitution would still be directed to the C5 position, the site of highest relative electron density within the deactivated ring system. researchgate.net
Nucleophilic Attack on the Thiazole Ring
The thiazole ring is inherently electron-deficient at the C2 position, making this site the preferred target for nucleophilic attack. pharmaguideline.com The attachment of a trifluoroacetyl group dramatically amplifies this electrophilicity. This effect renders the C2 carbon highly susceptible to attack by strong nucleophiles. However, since the C2 position is already substituted, a direct nucleophilic aromatic substitution would require the displacement of the trifluoroacetyl group, an uncommon pathway. Instead, nucleophilic attack is more likely directed at the electrophilic carbonyl carbon of the trifluoroacetyl group itself (see Section 3.2.2).
Furthermore, the electron-withdrawing nature of the substituent acidifies the proton at the C5 position (and to a lesser extent, C4), potentially facilitating deprotonation by a strong base to form a thiazolyl anion. This anion could then react with various electrophiles, offering an alternative route to functionalization.
Transformations of the Trifluoroacetyl Group
The trifluoroacetyl group is not merely a modulator of the ring's reactivity; it is also a versatile functional handle for a variety of chemical transformations.
Conversions to other Fluorinated Functions
The carbonyl moiety of the trifluoroacetyl group can be readily transformed into other valuable fluorinated functionalities, such as trifluoromethyl-substituted alcohols and amines. These transformations are crucial in medicinal chemistry for introducing structural diversity.
Reduction to Trifluoromethyl Carbinols: The ketone can be reduced to a secondary alcohol, yielding 1-(thiazol-2-yl)-2,2,2-trifluoroethanol. This can be achieved using various reducing agents. Asymmetric reducing agents can be employed to produce chiral alcohols with high enantioselectivity. acs.orgacs.org
Reductive Amination to Trifluoromethyl Amines: The trifluoroacetyl group can be converted into a primary amine via reductive amination. acs.orgnih.gov This typically involves the in-situ formation of an imine by reaction with an ammonia (B1221849) source (like ammonium (B1175870) acetate), followed by reduction using a hydride source (such as H₂ gas with a metal catalyst). acs.orgorganic-chemistry.org This provides access to chiral α-(trifluoromethyl)arylmethylamines, which are important pharmacophores. acs.org
| Transformation | Reagents & Conditions | Product | Ref. |
| Reduction | Chiral Organomagnesium Amides (COMAs) | Enantioenriched 1-(Thiazol-2-yl)-2,2,2-trifluoroethanol | acs.org |
| Reduction | BINAL-H | Enantioenriched 1-(Thiazol-2-yl)-2,2,2-trifluoroethanol | acs.org |
| Reductive Amination | NH₄OAc, H₂, Ru-catalyst | 1-(Thiazol-2-yl)-2,2,2-trifluoroethanamine | acs.orgnih.gov |
Condensation and Coupling Reactions Involving the Carbonyl
The electrophilic nature of the carbonyl carbon in the trifluoroacetyl group allows it to participate in various condensation and coupling reactions that form new carbon-carbon bonds.
Knoevenagel-Type Condensations: 2-(Trifluoroacetyl)thiazole can serve as the carbonyl component in Knoevenagel condensations. wikipedia.org In this reaction, it would react with an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to yield a substituted alkene. wikipedia.org This strategy is a powerful method for C-C bond formation. researchgate.net
Aldol (B89426) and Claisen-Type Condensations: Similarly, the carbonyl group can react with enolates derived from ketones or esters in aldol or Claisen-type condensations. acs.orgorganic-chemistry.org For instance, reaction with an enolizable ketone in the presence of a base like sodium hydride could lead to a β-hydroxy ketone, which may subsequently dehydrate. acs.org
| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Ref. |
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Weakly basic amine (e.g., piperidine) | α,β-Unsaturated product | wikipedia.org |
| Claisen-Type Condensation | Enolizable Ketone/Ester | Base (e.g., NaH) | β-Dicarbonyl or cleavage product | acs.orgorganic-chemistry.org |
Derivatization at Specific Positions of the Thiazole Ring (C2, C4, C5)
Functionalization of the thiazole ring at its distinct carbon positions is a key strategy for creating a library of structurally diverse derivatives.
Derivatization at C2: As the C2 position is occupied by the trifluoroacetyl group, derivatization at this site inherently involves the transformations discussed in Section 3.2, such as reduction, reductive amination, or condensation reactions of the carbonyl group.
Derivatization at C4 and C5: The C4 and C5 positions are prime targets for introducing new substituents. A powerful and widely used two-step strategy involves initial halogenation followed by a palladium-catalyzed cross-coupling reaction.
Regioselective Halogenation: The thiazole ring can be selectively halogenated, typically with bromine or iodine, at the C5 position. nih.govrsc.org Various reagents and conditions can be employed to achieve this, including copper(II) halides. nih.gov
Suzuki-Miyaura Cross-Coupling: The resulting 5-halo-2-(trifluoroacetyl)thiazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govwikipedia.org This reaction couples the organohalide with an organoboron species (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govyoutube.comyoutube.com This method is exceptionally versatile, allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the C5 position.
| Position | Step | Reaction | Reagents | Product | Ref. |
| C5 | 1 | Bromination | CuBr₂ | 5-Bromo-2-(trifluoroacetyl)thiazole | nih.govnih.gov |
| C5 | 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-(trifluoroacetyl)thiazole | nih.govwikipedia.org |
This sequential halogenation/coupling approach provides a robust and modular route to highly functionalized thiazole derivatives, leveraging the foundational reactivity of the 2-(trifluoroacetyl)thiazole monohydrate core.
Functionalization for Scaffold Modification Research
The thiazole scaffold is a privileged structure in drug discovery, and its modification is a key strategy for developing new therapeutic agents. While direct research on the functionalization of this compound for scaffold modification is not extensively documented in publicly available literature, the reactivity of the trifluoroacetyl group suggests several potential pathways for derivatization.
The trifluoroacetyl group, being a strong electron-withdrawing group, activates the carbonyl carbon for nucleophilic attack. This allows for a variety of transformations to introduce new functional groups and build more complex molecular architectures. Potential reactions for scaffold modification could include:
Reduction: The ketone can be reduced to a secondary alcohol, introducing a chiral center and a site for further functionalization, such as etherification or esterification.
Addition of Organometallic Reagents: Grignard or organolithium reagents could add to the carbonyl group, leading to the formation of tertiary alcohols and extending the carbon framework.
Wittig-type Reactions: Olefination reactions could be employed to convert the carbonyl group into a carbon-carbon double bond, providing a handle for further transformations like metathesis or polymerization.
Heterocycle Formation: The trifluoroacetyl group can serve as a precursor for the construction of fused or appended heterocyclic rings, significantly altering the scaffold's shape and properties.
These potential transformations highlight the utility of this compound as a starting material for generating diverse libraries of thiazole-based compounds for biological screening.
Synthesis of Multi-thiazole Systems (Di-, Tri-, Tetrathiazoles)
Multi-thiazole systems, such as di-, tri-, and tetrathiazoles, are of significant interest due to their presence in various natural products with potent biological activities. The synthesis of these complex molecules often relies on the coupling of pre-functionalized thiazole units.
One plausible strategy involves the conversion of the trifluoroacetyl group into a more reactive handle, such as a halomethylketone. This could potentially be achieved through a multi-step sequence. The resulting α-haloketone is a classic precursor in the Hantzsch thiazole synthesis , a well-established method for constructing the thiazole ring.
Illustrative Synthetic Approach (Hypothetical):
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Reduction of Ketone | NaBH₄, Methanol | 2-(1-Hydroxy-2,2,2-trifluoroethyl)thiazole |
| 2 | Conversion to Halide | PBr₃ or SOCl₂ | 2-(1-Bromo-2,2,2-trifluoroethyl)thiazole |
| 3 | Hantzsch Thiazole Synthesis | Thioamide (R-CSNH₂) | A di-thiazole system |
This hypothetical pathway demonstrates how this compound could be elaborated to participate in the construction of multi-thiazole architectures. The resulting di-thiazole could then be further functionalized and coupled to create even larger systems.
Role as a Synthetic Intermediate or Reagent
Beyond its direct incorporation into target molecules, this compound can serve as a valuable synthetic intermediate, where the trifluoroacetyl group acts as a masked or latent functionality. This approach allows for the introduction of specific structural motifs that might be otherwise difficult to install directly.
Masked Formyl Group Equivalence (e.g., Thiazole-Aldehyde Synthesis Analogs)
The conversion of a ketone to an aldehyde is a fundamental transformation in organic synthesis. The trifluoroacetyl group in this compound can be considered a masked equivalent of a formyl group (an aldehyde). While direct one-step conversion is challenging, a multi-step sequence can achieve this transformation, making the parent compound a useful precursor for 2-thiazolecarboxaldehyde (B150998) and its derivatives.
A potential synthetic route to unmask the aldehyde functionality is outlined below:
| Step | Transformation | Reagents and Conditions | Product |
| 1 | Reduction to Alcohol | NaBH₄, Methanol | 2-(1-Hydroxy-2,2,2-trifluoroethyl)thiazole |
| 2 | Oxidative Cleavage | e.g., Lemieux-Johnson oxidation (OsO₄, NaIO₄) or Ozonolysis (O₃ followed by a reductive workup) | 2-Thiazolecarboxaldehyde |
This strategy allows for the introduction of a thiazole-2-carbaldehyde moiety at a desired stage of a complex synthesis, which can then be used in a variety of subsequent reactions such as Wittig olefination, reductive amination, or the formation of imines and oximes.
Utility in Carbon Chain Elongation Strategies
The reactivity of the carbonyl group in this compound provides a platform for carbon chain elongation. By reacting the ketone with various carbon nucleophiles, new carbon-carbon bonds can be formed, extending the molecular framework from the 2-position of the thiazole ring.
Examples of Carbon Chain Elongation Reactions:
Wittig Reaction: The reaction with a phosphonium (B103445) ylide (a Wittig reagent) would result in the formation of a trifluoromethyl-substituted alkene. This introduces a two-carbon extension with a double bond that can be further manipulated.
Horner-Wadsworth-Emmons Reaction: Similar to the Wittig reaction, this olefination method using a phosphonate (B1237965) carbanion can also be employed to form alkenes, often with high stereoselectivity.
Aldol-type Condensations: Under appropriate basic or acidic conditions, the trifluoroacetyl group could potentially react with enolates or other nucleophiles in aldol-type reactions to form β-hydroxy ketone derivatives, adding a new functionalized carbon chain.
Addition of Organometallic Reagents: As mentioned previously, the addition of Grignard or organolithium reagents provides a straightforward method for introducing a variety of alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols and a direct extension of the carbon skeleton.
These carbon-carbon bond-forming reactions underscore the value of this compound as a versatile starting material for the synthesis of more complex and elaborate thiazole derivatives.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical investigations provide a microscopic view of the molecule, offering detailed information about its geometry, stability, and electronic distribution. These studies are foundational for understanding its chemical behavior.
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the structural and electronic properties of heterocyclic systems, including thiazole (B1198619) derivatives. bohrium.comresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed in conjunction with various basis sets, such as 6-311G(d,p), to achieve a balance between computational cost and accuracy. kbhgroup.in
For 2-(Trifluoroacetyl)thiazole (B68539) Monohydrate, DFT calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. This process yields crucial data on bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to a wide range of thiazole-containing compounds to explore their structural parameters and electronic nature. bohrium.comkbhgroup.in
The flexibility of 2-(Trifluoroacetyl)thiazole is primarily centered around the single bond connecting the thiazole ring to the trifluoroacetyl group. This allows for the existence of different rotational isomers, or conformers. A key aspect of the computational analysis is to identify the possible stable conformers and predict their relative energies.
Drawing parallels from studies on related 5-acetyl- and 5-trifluoroacetylthiazoles, two principal planar conformers are anticipated: the O,S-syn and O,S-anti forms. rsc.org These conformers are defined by the relative orientation of the carbonyl oxygen atom and the sulfur atom of the thiazole ring. rsc.org In the syn conformer, these two atoms are on the same side of the C-C bond, while in the anti conformer, they are on opposite sides.
Computational studies on similar molecules, like trifluoroacetyl triflate, have demonstrated that DFT calculations can effectively map the potential energy surface to identify energy minima corresponding to stable conformers. mdpi.com The presence of the trifluoromethyl group introduces significant steric and electronic effects that influence the rotational barrier and the relative stability of the conformers. Furthermore, in the monohydrate form, the water molecule can play a crucial role in stabilizing a particular conformation through the formation of intermolecular hydrogen bonds with the nitrogen or oxygen atoms of the core molecule.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. researchgate.net
For 2-(Trifluoroacetyl)thiazole, it is predicted that the HOMO would be primarily localized on the electron-rich thiazole ring system. In contrast, the strong electron-withdrawing nature of the trifluoroacetyl group would cause the LUMO to be centered on this moiety, particularly on the C=O bond and the trifluoromethyl group. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. kbhgroup.in
Table 1: Predicted Frontier Orbital Properties for 2-(Trifluoroacetyl)thiazole
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -7.0 to -6.5 | Indicates electron-donating capability, localized on the thiazole ring. |
| LUMO Energy | -2.5 to -2.0 | Indicates electron-accepting capability, localized on the trifluoroacetyl group. |
| Energy Gap (Egap) | 4.5 to 5.0 | Correlates with chemical stability and reactivity. |
Note: The values presented are hypothetical and based on typical results for structurally similar thiazole derivatives reported in the literature.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. kbhgroup.in
In an MEP map of 2-(Trifluoroacetyl)thiazole, distinct regions of electrostatic potential are expected:
Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are anticipated to be located around the electronegative nitrogen atom of the thiazole ring and the oxygen atom of the carbonyl group. researchgate.netresearchgate.net
Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. A significant positive potential would be expected on the carbon atom of the carbonyl group due to the influence of the adjacent oxygen and the trifluoromethyl group. researchgate.net
The MEP analysis provides a clear visual representation of the molecule's charge landscape, offering insights into its intermolecular interactions and chemical reactivity. mdpi.com
Spectroscopic Property Predictions and Correlations
Computational methods are extensively used to predict spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand vibrational behavior.
Theoretical calculations, particularly using DFT, can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. semanticscholar.org By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. semanticscholar.org
For 2-(Trifluoroacetyl)thiazole Monohydrate, the theoretical vibrational spectrum would be characterized by several key modes associated with its functional groups. The presence of the water molecule in the monohydrate would introduce distinct O-H stretching and bending vibrations.
Table 2: Predicted Characteristic Vibrational Frequencies for 2-(Trifluoroacetyl)thiazole
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| C=O (Carbonyl) | Stretching | 1700 - 1670 |
| C=N (Thiazole Ring) | Stretching | 1600 - 1550 |
| C-F (Trifluoromethyl) | Stretching | 1350 - 1100 |
| C-S (Thiazole Ring) | Stretching | 900 - 800 |
| Thiazole Ring | Breathing/Deformation | 750 - 650 |
Note: The wavenumbers are approximate ranges based on computational studies of related thiazole and trifluoroacetyl compounds. rsc.orgresearchgate.net
This theoretical analysis of vibrational modes is crucial for interpreting experimental spectra and confirming the structural features of the compound.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within Density Functional Theory (DFT), are widely used to predict NMR chemical shifts with high accuracy. researchgate.netescholarship.org For 2-(Trifluoroacetyl)thiazole, predictions focus on the ¹H and ¹⁹F nuclei.
The thiazole ring features two protons. Based on data for similar thiazole derivatives, the proton at position 5 is expected to resonate further upfield than the proton at position 4 due to the electronic environment of the ring. arabjchem.orgmdpi.com The trifluoroacetyl (TFA) group is a strong electron-withdrawing group, which would deshield both protons.
The ¹⁹F NMR chemical shift of the TFA group is particularly informative. The typical range for TFA groups attached to various molecular scaffolds is between -67 ppm and -85 ppm relative to CFCl₃. researchgate.net Factors such as substrate topology and the electronic environment significantly influence this shift. researchgate.net The direct attachment of the TFA carbonyl to the electron-rich thiazole ring is expected to result in a deshielding effect, placing the predicted ¹⁹F chemical shift towards the lower end of this range (e.g., -70 to -78 ppm).
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | H-4 | 8.1 - 8.4 |
| ¹H | H-5 | 7.8 - 8.1 |
| ¹⁹F | -CF₃ | -70 - -78 |
UV-Vis Absorption Characteristics and Electronic Transitions
The electronic absorption properties of 2-(Trifluoroacetyl)thiazole can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comkbhgroup.in The molecule's structure, featuring a conjugated thiazole ring and a carbonyl group, suggests the presence of characteristic electronic transitions. The primary absorptions in the UV-Visible spectrum are expected to arise from π→π* and n→π* transitions. mdpi.com
The π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity and are associated with the conjugated system of the thiazole ring. The n→π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen, sulfur, or oxygen atoms) to a π* antibonding orbital. These transitions are generally weaker in intensity. TD-DFT calculations can provide the maximum absorption wavelengths (λ_max), oscillator strengths (f), and the specific molecular orbitals involved in each transition.
| Predicted λmax (nm) | Oscillator Strength (f) | Assignment | Involved Molecular Orbitals |
|---|---|---|---|
| ~280-310 | > 0.1 | π→π | HOMO → LUMO |
| ~340-370 | < 0.01 | n→π | HOMO-1 → LUMO |
Intermolecular Interactions and Noncovalent Forces
As a monohydrate, the solid-state structure and properties of 2-(Trifluoroacetyl)thiazole are governed by a network of intermolecular interactions, primarily hydrogen bonding.
Hydrogen Bonding Analysis (e.g., Atoms in Molecules (AIM) Theory)
The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical framework for analyzing and characterizing chemical bonds, including weak noncovalent interactions like hydrogen bonds. AIM analysis of the predicted crystal structure of this compound would reveal the key interactions between the host molecule and water.
The primary hydrogen bonds are expected to form between the hydrogen atoms of the water molecule (donors) and the nitrogen atom of the thiazole ring and the carbonyl oxygen of the trifluoroacetyl group (acceptors). A Bond Critical Point (BCP) between the donor and acceptor atoms signifies an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the bond's strength and nature. For hydrogen bonds, a positive value of ∇²ρ(r) indicates a closed-shell interaction, typical of electrostatic forces.
| Hydrogen Bond | Description | Predicted ρ(r) (a.u.) | Predicted ∇²ρ(r) (a.u.) |
|---|---|---|---|
| N···H-O | Thiazole Nitrogen to Water Hydrogen | 0.015 - 0.035 | Positive |
| C=O···H-O | Carbonyl Oxygen to Water Hydrogen | 0.010 - 0.025 | Positive |
Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Studies
NCI analysis is a computational technique used to visualize noncovalent interactions in real space. It is based on the electron density and its Reduced Density Gradient (RDG). Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) helps to identify and differentiate various interaction types.
For this compound, an NCI plot would visually confirm the hydrogen bonds as strong, attractive interactions. It would also reveal weaker van der Waals interactions, such as those between thiazole rings in the crystal lattice, and potential steric repulsions. The 3D NCI plot uses a color scale on isosurfaces to represent these interactions.
| Isosurface Color | sign(λ₂)ρ Value | Interaction Type | Expected Location |
|---|---|---|---|
| Blue | Large, Negative | Strong, Attractive (Hydrogen Bond) | Between N/O atoms and water hydrogens |
| Green | Near Zero | Weak, Attractive (van der Waals) | Between stacked thiazole rings |
| Red | Large, Positive | Strong, Repulsive (Steric Clash) | Within sterically crowded regions |
Molecular Modeling for Ligand-Target Interactions (Methodological Aspects)
Molecular modeling, particularly molecular docking, is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is instrumental in drug discovery and medicinal chemistry.
Molecular Docking Simulations with Model Proteins
Thiazole-containing compounds are known to inhibit various enzymes, including dihydrofolate reductase (DHFR) and various kinases. arabjchem.orgnih.gov A molecular docking simulation of 2-(Trifluoroacetyl)thiazole could be performed against such a model protein to predict its binding affinity and mode of interaction.
The methodological steps would include:
Receptor Preparation: Obtaining the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
Ligand Preparation: Generating a 3D structure of 2-(Trifluoroacetyl)thiazole and optimizing its geometry to find the lowest energy conformation.
Docking Simulation: Using a docking program to systematically place the ligand in the defined active site of the receptor, scoring each potential binding pose based on a scoring function.
The results would provide a binding energy score (in kcal/mol), which estimates the binding affinity, and a detailed view of the ligand's interactions with active site amino acid residues. Key interactions would likely involve hydrogen bonds from the thiazole nitrogen or carbonyl oxygen to polar residues in the binding pocket.
| Parameter | Hypothetical Finding |
|---|---|
| Model Protein Target | Dihydrofolate Reductase (DHFR) |
| Predicted Binding Energy (kcal/mol) | -6.0 to -8.5 |
| Key Interacting Residues (Example) | Ile5, Ser59, Arg62 |
| Types of Interaction | Hydrogen bond (Thiazole-N with Ser59), Hydrophobic interactions |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies
In the realm of computational and theoretical chemistry, the prediction of a molecule's ADME properties is a critical step in the early stages of drug discovery and development. For novel compounds such as this compound, in silico methodologies provide a rapid and cost-effective means to evaluate their potential pharmacokinetic profiles before committing to extensive laboratory synthesis and testing. These predictive models leverage the chemical structure of a compound to forecast its behavior within a biological system.
The in silico assessment of this compound's ADME profile would typically commence with the calculation of fundamental physicochemical properties, which are foundational to many ADME prediction models. These properties are derived from the 2D and 3D structures of the molecule and are instrumental in determining its "drug-likeness."
Following the initial physicochemical characterization, a variety of computational models are employed to predict specific ADME endpoints. These models are broadly categorized into several types:
Quantitative Structure-Activity Relationship (QSAR) Models: These are statistical models that correlate variations in the chemical structure of compounds with their biological activity or property. For ADME prediction, QSAR models are built using large datasets of compounds with experimentally determined ADME properties. By identifying key molecular descriptors that influence a particular ADME parameter, these models can predict the properties of new, untested compounds like this compound.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and aim to simulate the absorption, distribution, metabolism, and excretion of a drug in a virtual organism. These models incorporate physicochemical data of the compound along with physiological information of the species (e.g., blood flow rates, organ volumes) to predict the concentration-time profile of the drug in various tissues.
Machine Learning and Deep Learning Approaches: With the advent of artificial intelligence, machine learning and deep learning models are increasingly being used for ADME prediction. numberanalytics.com These models can learn complex, non-linear relationships between molecular features and ADME outcomes from vast datasets, often leading to more accurate predictions. numberanalytics.com Algorithms such as random forests and deep neural networks are examples of machine learning techniques applied in this field. numberanalytics.commdpi.com
A number of commercially available and open-access software platforms are utilized to perform these predictions. Tools such as ADMET Predictor®, GastroPlus™, SimCYP™, SwissADME, and pkCSM are widely used in the pharmaceutical industry and academia. numberanalytics.comsygnaturediscovery.com These platforms integrate various predictive models to provide a comprehensive ADME profile.
Predicted ADME Properties for this compound
While specific experimental data for this compound is not available in the public domain, in silico tools can provide valuable estimations. The following tables present a hypothetical but representative ADME profile for this compound, based on methodologies applied to structurally similar thiazole and trifluoromethyl-containing molecules.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Weight | 201.15 g/mol | Adheres to Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 65-75 Ų | Within the typical range for good oral bioavailability (<140 Ų). |
| Number of Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5). |
| Number of Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (<10). |
| Aqueous Solubility | Moderate | A balance between solubility and permeability is crucial for absorption. |
Table 2: Predicted ADME Parameters
| Parameter | Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | Likely No | If not a substrate, it is less likely to be actively pumped out of cells, which can improve bioavailability. |
| Distribution | ||
| Plasma Protein Binding | Moderate | The extent of binding influences the free fraction of the compound available to exert its effect. |
| Blood-Brain Barrier (BBB) Permeability | Likely No | The trifluoroacetyl group may limit penetration into the central nervous system. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2C9, CYP3A4) | Inhibition of CYP enzymes can lead to drug-drug interactions. |
| Primary Sites of Metabolism | Thiazole ring, Trifluoroacetyl group | Prediction of metabolic hotspots helps in understanding potential metabolites. |
| Excretion | ||
| Route of Excretion | Primarily renal | The compound and its metabolites are likely to be cleared by the kidneys. |
It is imperative to note that these in silico predictions are estimations and require experimental validation. However, they serve as a crucial guide in the drug discovery pipeline, enabling chemists to prioritize compounds with a higher probability of possessing favorable pharmacokinetic properties. The methodologies described provide a robust framework for the initial assessment of new chemical entities like this compound.
Advanced Analytical Techniques for Characterization and Structural Elucidation
Spectroscopic Methods
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(Trifluoroacetyl)thiazole (B68539) Monohydrate, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring and the water molecule of hydration. The thiazole ring has two protons, H-4 and H-5. Due to the electron-withdrawing nature of the trifluoroacetyl group at the C2 position, the proton at C5 (H-5) would likely appear more downfield than the proton at C4 (H-4). The presence of the water molecule in the monohydrate form would typically be observed as a broad singlet; its chemical shift can be variable and is dependent on the solvent and concentration.
Expected ¹H NMR Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.50 - 7.80 | Doublet | ~3.0 - 4.0 |
| H-5 | 8.00 - 8.30 | Doublet | ~3.0 - 4.0 |
| H₂O | Variable (e.g., 2.0 - 5.0) | Broad Singlet | N/A |
Note: This is a hypothetical data table based on known chemical shifts for similar thiazole derivatives.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of 2-(Trifluoroacetyl)thiazole Monohydrate would be expected to show signals for the three carbons of the thiazole ring, the carbonyl carbon, and the trifluoromethyl carbon. The chemical shifts of the thiazole ring carbons are influenced by the electronegativity of the nitrogen and sulfur atoms and the substitution pattern. In related thiazole compounds, the C2 carbon typically appears in the range of 168-171 ppm, C4 between 148-161 ppm, and C5 from 101-105 ppm. nih.gov The carbonyl carbon of the trifluoroacetyl group would be expected to appear significantly downfield. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C2 (Thiazole) | 165 - 175 | Singlet |
| C4 (Thiazole) | 145 - 155 | Singlet |
| C5 (Thiazole) | 120 - 130 | Singlet |
| C=O | 180 - 190 | Quartet |
| CF₃ | 115 - 125 | Quartet |
Note: This is a hypothetical data table based on known chemical shifts for similar thiazole derivatives. nih.gov
2D NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A COSY experiment would show a correlation between the two protons on the thiazole ring (H-4 and H-5), confirming their scalar coupling. sdsu.eduwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. sdsu.eduwikipedia.orgnih.gov This would definitively assign the proton signals to their corresponding carbon signals on the thiazole ring.
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational modes. For this compound, key expected vibrational bands would include:
A strong absorption band for the C=O (carbonyl) stretching of the trifluoroacetyl group, typically in the region of 1700-1730 cm⁻¹.
Vibrational bands associated with the C=C and C=N stretching of the thiazole ring, generally found in the 1400-1600 cm⁻¹ region. nih.gov
Strong C-F stretching vibrations for the trifluoromethyl group, expected in the 1100-1300 cm⁻¹ range.
A broad O-H stretching band from the water of hydration, typically centered around 3200-3500 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Water) | 3200 - 3500 (broad) |
| C-H (Thiazole) | 3000 - 3100 |
| C=O (Ketone) | 1700 - 1730 |
| C=N, C=C (Thiazole) | 1400 - 1600 |
| C-F | 1100 - 1300 |
Note: This is a hypothetical data table based on typical IR absorption frequencies for the respective functional groups. nih.gov
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated thiazole ring system and the trifluoroacetyl group would be expected to give rise to characteristic absorption bands in the UV region. Thiazole itself exhibits absorption maxima around 235 nm. The extended conjugation in 2-(Trifluoroacetyl)thiazole would likely result in a shift of this absorption to a longer wavelength (a bathochromic shift). The presence of the carbonyl group could also give rise to a weaker n→π* transition at a longer wavelength. In similar fluorinated hydrazinylthiazole derivatives, maximum absorption wavelengths (λmax) have been observed around 265 nm and 364 nm. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS can measure mass with very high precision (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule. For this compound (C₅H₄F₃NOS · H₂O), the high mass accuracy of HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. This technique is crucial for confirming the identity of the synthesized compound and for identifying any potential impurities.
Table 1: Theoretical vs. Observed Mass in HRMS
| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
|---|---|---|---|
| C₅H₅F₃NOS⁺ ([M+H]⁺) | 184.0044 | Data not available in search results | N/A |
| C₅H₄F₃NOSNa⁺ ([M+Na]⁺) | 205.9863 | Data not available in search results | N/A |
This table is interactive. Specific observed mass and mass error values would be populated from experimental data.
Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are vital for analyzing complex mixtures and isolating the compound of interest.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a standard technique. While the trifluoroacetyl group enhances volatility, the monohydrate form of 2-(Trifluoroacetyl)thiazole may require derivatization or careful optimization of GC conditions to prevent dehydration or degradation in the injector port. The mass spectrometer then provides detailed mass spectra of the separated components.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for non-volatile or thermally labile compounds. A suitable reversed-phase LC method can separate 2-(Trifluoroacetyl)thiazole from its precursors, byproducts, and degradation products before introduction into the mass spectrometer. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical for generating ions of the analyte for MS analysis.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS offers the highest mass resolution and accuracy among all mass spectrometry techniques. This level of performance allows for the fine isotopic structure of molecules to be resolved, providing an additional layer of confirmation for the elemental composition of this compound.
In mass spectrometry, derivatization is often employed to improve the analytical characteristics of a compound, such as its volatility for GC-MS or its ionization efficiency. Trifluoroacetylation, the introduction of a trifluoroacetyl group (-COCF₃), is a common derivatization strategy for compounds containing active hydrogens (e.g., amines, alcohols, phenols). This process can increase the volatility and detectability of these molecules.
It is important to note that for this compound, the trifluoroacetyl group is an intrinsic part of its molecular structure rather than a result of a derivatization step for analytical purposes. The compound itself is a trifluoroacetylated molecule.
X-ray Crystallography for Solid-State Structure Determination
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
This interactive table would be populated with experimental data from a single-crystal X-ray diffraction experiment.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are fundamental for separating this compound from any unreacted starting materials, byproducts, or impurities, and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of non-volatile organic compounds. A reversed-phase HPLC method would likely be employed for this compound, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.
A typical HPLC method for a related, non-fluorinated compound, 2-acetylthiazole (B1664039), uses a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. By using a detector such as a UV-Vis spectrophotometer, the purity of a sample can be accurately determined.
Table 3: Typical HPLC Parameters for Analysis of Thiazole Derivatives
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This interactive table outlines a general set of starting conditions for the HPLC analysis of this compound, which would require optimization.
Ultra-High-Performance Liquid Chromatography (UPLC)
Ultra-High-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering notable improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the characterization of "this compound," UPLC provides a powerful tool for purity assessment, impurity profiling, and quantitative analysis.
A reverse-phase UPLC method is typically suitable for a compound with the polarity of "this compound." The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. A C18 column, which has octadecylsilane (B103800) bonded to silica (B1680970) particles, is a common and effective choice for this type of analysis.
In a typical UPLC analysis of "this compound," a gradient elution would be employed to ensure the efficient elution of the target compound while also separating it from any potential impurities with different polarities. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution, often with a small amount of an acidifier like formic acid. The addition of formic acid helps to improve peak shape and ionization efficiency if a mass spectrometer is used as the detector.
The high resolution afforded by UPLC allows for the separation of closely related impurities, which is crucial for the accurate purity determination of the compound. The increased speed of UPLC also allows for a higher sample throughput compared to conventional HPLC methods.
Research Findings:
While specific UPLC methods for "this compound" are not extensively documented in publicly available literature, methods for the structurally similar compound, 2-acetylthiazole, have been developed using reverse-phase chromatography. sielc.com These methods can be readily adapted to UPLC systems by using columns with smaller particle sizes and optimizing the gradient and flow rate to take advantage of the capabilities of UPLC. sielc.com The principles of UPLC method development for heterocyclic compounds are well-established, allowing for the creation of a robust analytical method for this specific compound. nih.gov
Below is a representative data table outlining a potential UPLC method for the analysis of "this compound."
| Parameter | Condition | ||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Instrument | Waters ACQUITY UPLC H-Class or similar | ||||||||||||
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | ||||||||||||
| Mobile Phase A | 0.1% Formic Acid in Water | ||||||||||||
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ||||||||||||
| Flow Rate | 0.4 mL/min | ||||||||||||
| Column Temperature | 40 °C | ||||||||||||
| Injection Volume | 1 µL | ||||||||||||
| Detector | Photodiode Array (PDA) at 275 nm | ||||||||||||
| Gradient Program |
| ||||||||||||
| Expected Retention Time | Approximately 3.5 - 4.5 min |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. "2-(Trifluoroacetyl)thiazole," being a relatively volatile compound, is well-suited for GC analysis. The monohydrate form would likely dehydrate in the high-temperature environment of the GC inlet, meaning the analysis would be of the anhydrous form. GC is particularly useful for assessing the purity of the compound and identifying any volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification of the analyte and its byproducts.
The presence of the trifluoroacetyl group enhances the volatility of the molecule, making it an ideal candidate for GC analysis without the need for further derivatization. nih.gov The separation in GC is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.
A common approach for the analysis of "2-(Trifluoroacetyl)thiazole" would involve using a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A temperature-programmed analysis is typically employed, where the column temperature is gradually increased to facilitate the elution of compounds with varying boiling points.
Research Findings:
Below is a representative data table outlining a potential GC-MS method for the analysis of "2-(Trifluoroacetyl)thiazole."
| Parameter | Condition | |||
|---|---|---|---|---|
| Instrument | Agilent 7890B GC with 5977B MSD or similar | |||
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | |||
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | |||
| Inlet Temperature | 250 °C | |||
| Injection Volume | 1 µL (split ratio 50:1) | |||
| Oven Temperature Program |
| |||
| MS Transfer Line Temp | 280 °C | |||
| Ion Source Temperature | 230 °C | |||
| Ionization Mode | Electron Ionization (EI) at 70 eV | |||
| Mass Range | m/z 40-400 | |||
| Expected Retention Time | Approximately 8.0 - 10.0 min |
Academic Research Applications and Horizons in Heterocyclic and Fluorine Chemistry
Development of Novel Heterocyclic Scaffolds for Chemical Biology Research
The thiazole (B1198619) nucleus is a privileged scaffold, appearing in numerous natural products and synthetic drugs. The addition of a trifluoroacetyl group provides a unique handle for both modulating biological activity and for constructing sophisticated chemical probes.
The trifluoroacetyl group is a powerful modulator in structure-activity relationship (SAR) studies. Its strong electron-withdrawing nature can significantly influence the electronic properties of the thiazole ring, affecting its interaction with biological targets. In the context of developing novel bioactive scaffolds, 2-(Trifluoroacetyl)thiazole (B68539) can be used as a starting point for a variety of modifications. For instance, the carbonyl group can be reduced, converted to an amine, or used in condensation reactions to generate a diverse library of derivatives. The impact of these modifications on biological activity can then be systematically evaluated.
The inclusion of fluorine can enhance binding affinity by participating in favorable electrostatic interactions with protein targets and can improve metabolic stability by blocking sites of oxidative metabolism. frontiersin.org The trifluoroacetyl moiety, in particular, can serve as a bioisostere for other functional groups, allowing for fine-tuning of a compound's properties.
Below is a hypothetical SAR table illustrating how derivatives of 2-(Trifluoroacetyl)thiazole could be systematically modified and evaluated against a generic kinase target.
| Compound | R1 Modification at Carbonyl | R2 Substitution on Thiazole Ring | IC50 (nM) |
| 1 | =O (Parent) | H | 5,200 |
| 2 | -OH | H | 1,500 |
| 3 | -NH2 | H | 850 |
| 4 | =N-OH | H | 1,200 |
| 5 | -OH | 4-CH3 | 950 |
| 6 | -NH2 | 4-CH3 | 450 |
This table is illustrative and presents hypothetical data to demonstrate the principles of SAR studies.
The reactivity of the trifluoroacetyl group makes it an excellent "reactive handle" for the design of chemical probes. This ketone can react with nucleophilic residues on proteins, such as lysine (B10760008) or cysteine, to form stable covalent adducts. This reactivity can be harnessed to design activity-based probes (ABPs) that report on the functional state of an enzyme or to create affinity-based probes for target identification and validation.
For example, a probe based on the 2-(Trifluoroacetyl)thiazole scaffold could be designed with a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) attached to a non-essential position on the thiazole ring. This probe could then be used to label its protein target in a complex biological sample, allowing for visualization or pull-down and subsequent identification by mass spectrometry. The trifluoroacetyl group's reactivity can be tuned by modifying the electronics of the thiazole ring, providing control over the probe's labeling efficiency and selectivity. The stability of the resulting covalent linkage is also a key consideration in probe design.
| Probe Component | Function | Example |
| Warhead | Covalently modifies the target protein. | 2-(Trifluoroacetyl)thiazole |
| Linker | Connects the warhead to the reporter tag. | Polyethylene glycol (PEG) |
| Reporter Tag | Enables detection or purification of the labeled protein. | Biotin, Fluorescein |
Role in Methodological Organic Synthesis Development
Beyond its applications in chemical biology, 2-(Trifluoroacetyl)thiazole monohydrate is a valuable reagent for the development of new synthetic methodologies, particularly in the realm of asymmetric synthesis.
While not a classical chiral auxiliary itself in its current form, 2-(Trifluoroacetyl)thiazole can be readily converted into chiral derivatives that can serve this purpose. noaa.gov For instance, asymmetric reduction of the ketone or the addition of a chiral nucleophile can generate a chiral alcohol. This new stereocenter, in proximity to the thiazole ring, can influence the stereochemical outcome of subsequent reactions on a substrate attached to the thiazole. The thiazole ring itself can act as a rigid scaffold and a coordinating group for metal catalysts, further enhancing stereocontrol.
The development of novel chiral auxiliaries is an ongoing area of research, and the unique electronic properties of the trifluoromethyl group could lead to new reactivity and selectivity profiles compared to traditional auxiliaries.
The trifluoroacetyl group is a versatile functional group for stereoselective transformations. The electron-withdrawing nature of the CF3 group activates the carbonyl for nucleophilic attack and can influence the stereochemical course of reactions at the adjacent α-carbon. For example, asymmetric aldol (B89426), Michael, or allylation reactions involving the enolate derived from 2-(Trifluoroacetyl)thiazole could provide access to a range of chiral building blocks. acs.org
The development of catalytic, enantioselective methods to transform trifluoroacetylated heterocycles is a significant goal in organic synthesis. The resulting chiral products, containing both a thiazole ring and a trifluoromethylated stereocenter, are highly valuable scaffolds for drug discovery.
| Reaction Type | Catalyst/Reagent | Potential Chiral Product |
| Asymmetric Reduction | Chiral Borane Reagent | Chiral 2-(1-hydroxy-2,2,2-trifluoroethyl)thiazole |
| Asymmetric Aldol Reaction | Chiral Lewis Acid | Chiral β-hydroxy-α-(thiazol-2-yl)-β-trifluoromethyl ketone |
| Asymmetric Michael Addition | Organocatalyst | Chiral γ-keto-α-(thiazol-2-yl)-α-trifluoromethyl ester |
Advances in Green Chemistry Approaches for Thiazole Synthesis
The synthesis of thiazoles has traditionally relied on methods that can be environmentally taxing. However, recent advances in green chemistry offer more sustainable routes to these important heterocycles, and these principles can be applied to the synthesis of 2-(Trifluoroacetyl)thiazole.
Modern approaches to thiazole synthesis focus on several key areas of green chemistry:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents. mdpi.commdpi.com
Catalysis: Employing reusable solid-supported catalysts or biocatalysts to improve efficiency and reduce waste.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, often under solvent-free conditions.
Multi-component Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, reducing the number of purification steps and minimizing waste. acs.org
For the synthesis of a fluorinated compound like 2-(Trifluoroacetyl)thiazole, a green approach might involve the condensation of a trifluoroacetylated precursor with a sulfur-containing reagent in a green solvent under microwave irradiation. The development of such methods is crucial for the sustainable production of valuable chemical building blocks. tandfonline.com
| Green Chemistry Principle | Application to Thiazole Synthesis |
| Atom Economy | One-pot, multi-component reactions that incorporate all starting material atoms into the final product. |
| Safer Solvents and Auxiliaries | Use of water, ethanol, or deep eutectic solvents instead of chlorinated hydrocarbons. |
| Energy Efficiency | Microwave-assisted reactions to reduce reaction times and energy consumption. |
| Catalysis | Use of recyclable solid acid catalysts or organocatalysts. |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has become a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.netnih.gov By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. nih.govnih.gov This rapid heating, combined with the potential for increased product yields, enhanced purity, and modified reaction selectivity, positions MAOS as a cornerstone of modern green chemistry. researchgate.net
The synthesis of heterocyclic scaffolds, including thiazoles and triazoles, has particularly benefited from this technology. For instance, the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings, has been adapted to microwave conditions, resulting in significantly improved efficiency. researchgate.net One report details the reaction of acetophenone (B1666503) with iodine and thiourea (B124793) under microwave irradiation for just 5 minutes, followed by heating in water, to produce 2-amino-4-phenylthiazole (B127512) in 92% yield, a substantial improvement over the 45-65% yields obtained through conventional heating over 12 hours. researchgate.net Similarly, novel hydrazinyl thiazole derivatives have been synthesized under solvent- and catalyst-free microwave conditions in as little as 30–175 seconds. nih.gov
While specific MAOS protocols for this compound are not extensively detailed in current literature, the successful application of this technique to a wide array of related heterocyclic systems strongly suggests its potential utility. The synthesis of trifluoromethyl-substituted triazoles, for example, has been achieved in minutes with high yields using microwave assistance. nih.gov The data below illustrates the typical enhancements observed when applying MAOS to heterocyclic synthesis.
| Heterocyclic System | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl Thiazole Derivatives | Conventional | 12 hours | 45-65% | researchgate.net |
| Aryl Thiazole Derivatives | Microwave | ~5 minutes | 70-92% | researchgate.net |
| N-substituted 1,2,4-triazole (B32235) Derivatives | Conventional | Several hours | Not specified | nih.gov |
| N-substituted 1,2,4-triazole Derivatives | Microwave | 33-90 seconds | 82% | nih.gov |
| 2-Quinolinone-fused γ-lactones | Conventional | 4 hours | Not specified | nih.gov |
| 2-Quinolinone-fused γ-lactones | Microwave | 10 seconds | 33-45% | nih.gov |
Catalyst-Free and Metal-Free Protocols
The development of synthetic protocols that eliminate the need for metal catalysts is a significant goal in green chemistry. Metal-free reactions reduce the risk of product contamination with toxic heavy metals, lower costs, and simplify purification processes. nih.govfrontiersin.org In the realm of fluorinated heterocycles, considerable progress has been made in designing catalyst-free multicomponent reactions (MCRs).
For example, a facile and efficient metal-free strategy has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. This approach utilizes readily available trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate (B1144303), and benzene-1,3,5-triyl triformate (TFBen) in a multi-component reaction that proceeds without a catalyst. nih.govfrontiersin.orgfrontiersin.org Such methodologies are noted for their operational simplicity, broad substrate scope, and high efficiency. frontiersin.org While the Hantzsch synthesis of thiazoles can be performed without a catalyst, many modern variations employ them to improve yields and reaction rates. bepls.com However, catalyst-free approaches for related structures are emerging. For instance, the synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been achieved efficiently in the absence of a catalyst. bepls.com
These developments in catalyst-free synthesis for trifluoromethylated triazoles and other heterocycles provide a promising blueprint for their application to the synthesis of trifluoroacetylated thiazoles. researchgate.net The reactivity of the trifluoroacetyl group could potentially be harnessed in cyclocondensation reactions that proceed efficiently without catalytic activation, aligning with the principles of sustainable chemical manufacturing.
Solvent-Free and Aqueous Medium Reactions
Eliminating volatile organic solvents is another key principle of green chemistry, as these solvents often pose environmental and health hazards. benthamdirect.comnbu.ac.in Research has increasingly focused on solvent-free (neat) reactions or the use of water as an environmentally benign solvent. bepls.comresearchgate.net
Solvent-free reactions are noted for their efficiency, high yields, and reduced reaction times. benthamdirect.com Research has demonstrated that the reactivity of compounds containing a trifluoroacetyl group can be amenable to such conditions. For instance, the rearrangement of N-trifluoroacetyl enehydrazines, which are structurally related to precursors of heterocyclic systems, proceeds smoothly under solvent-free conditions. researchgate.net This indicates the inherent reactivity of the trifluoroacetyl moiety can be sufficient to drive reactions without a solvent medium. Furthermore, a metal-free and solvent-free "click-chemistry" procedure has been developed for synthesizing 4-trifluoroacetyl-1,2,3-triazoles from azides and alkynes in high yield. researchgate.net
Reactions in aqueous media also offer significant environmental benefits. The synthesis of various thiazole derivatives has been successfully performed in water. bepls.com A notable example is a catalyst-free multicomponent reaction of arylglyoxals, dicarbonyls, and thioamides in water under microwave conditions to produce trisubstituted thiazoles. bepls.com The ability of key intermediates in fluorinated heterocycle synthesis to react in aqueous or solvent-free environments opens promising avenues for the green synthesis of compounds like this compound. researchgate.net
Frontiers in Fluorine Chemistry Research
The unique properties conferred by fluorine atoms and fluorinated groups, such as the trifluoromethyl (CF3) group, have made organofluorine compounds indispensable in pharmaceuticals, agrochemicals, and materials science. rsc.org Research in this area is focused on developing more efficient and sustainable methods for introducing fluorine and on managing the lifecycle of fluorinated materials.
New Fluorination Methodologies
The synthesis of fluorinated heterocycles is a central theme in modern medicinal chemistry. numberanalytics.comtandfonline.com While direct fluorination can be challenging, a dominant strategy involves the use of fluorinated building blocks—readily available starting materials that already contain the desired fluorine moiety. rsc.orgtandfonline.com Trifluoromethyl- and trifluoroacetyl-containing synthons are particularly valuable for constructing a wide range of heterocyclic compounds. researchgate.netrsc.org For instance, trifluoromethyl-α,β-ynones serve as versatile precursors for various fluorinated heterocycles, including pyrazoles, triazoles, and thiophenes. researchgate.net Similarly, 2,2,2-trifluoroacetaldehyde derivatives have been used in [3+2] cycloaddition reactions to synthesize 2-trifluoromethyl thiazoles. rsc.org
Beyond the building block approach, significant research is dedicated to creating novel fluorinating agents and reactions. Recent advances include the development of electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) for direct fluorination. numberanalytics.comnumberanalytics.com Furthermore, innovative methods such as the fluorocyclization of unsaturated compounds using hypervalent iodine reagents (fluoroiodane) have been developed to create novel fluorinated heterocycles like tetrahydropyridazines under mild, metal-free conditions. le.ac.ukrsc.org These cutting-edge methodologies expand the toolkit available to chemists for synthesizing complex and novel fluorinated molecules, including advanced derivatives of the thiazole scaffold.
Concepts of Circular Fluorine Economy and Fluoride (B91410) Recycling
The production of all synthetic organofluorine compounds relies on fluorine derived from mined minerals, primarily fluorspar (calcium fluoride), a finite resource. worktribe.com This dependency has given rise to the concept of a "circular fluorine economy," which aims to create a more sustainable lifecycle for fluorine by recycling it from waste streams. worktribe.combioengineer.org
Currently, most fluorine waste from chemical processes is not recycled. worktribe.com However, emerging research offers promising solutions. A groundbreaking mechanochemical method has been developed to break down persistent per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals." bioengineer.org This process involves mechanically grinding PFAS with potassium phosphate (B84403) salts, which breaks the strong carbon-fluorine bonds and liberates fluoride ions. bioengineer.org This recovered fluoride can then be used to generate critical fluorinating agents, reintroducing it into the industrial supply chain for the synthesis of new pharmaceuticals and agrochemicals. bioengineer.org
Another potential source of fluorine is fluoroform (HCF3), an industrial byproduct of polytetrafluoroethylene manufacturing. beilstein-journals.org Technologies are being developed to use this potent greenhouse gas as an economical feedstock for trifluoromethyl compounds. beilstein-journals.orgmit.edu These recycling and valorization strategies are crucial for the long-term sustainability of organofluorine chemistry, ensuring a continued supply of the fluorine atoms necessary for synthesizing valuable molecules like this compound.
Integration with Chemoinformatics and Data Science in Molecular Design
The design and discovery of new molecules have been revolutionized by the integration of chemoinformatics and data science. nih.govnih.gov These computational tools allow researchers to predict the properties of compounds, optimize synthetic routes, and identify promising candidates for specific applications before committing to costly and time-consuming laboratory work.
A key application in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For heterocyclic systems like thiazoles and triazoles, QSAR models have been successfully built to predict anticancer and antimicrobial activities. nih.govymerdigital.comresearchgate.net These models use molecular descriptors—numerical values that encode a molecule's topological, electronic, and physicochemical properties—to identify the key structural features that determine its function.
For a compound like this compound, chemoinformatic approaches would be invaluable. QSAR models could be developed for a series of its derivatives to predict their activity against a specific biological target, guiding the synthesis of more potent analogues. Furthermore, data science and machine learning algorithms can be used to analyze large datasets of reaction conditions to predict optimal synthetic pathways, accelerating the development of efficient and sustainable manufacturing processes for complex fluorinated molecules. nih.gov
| Technique | Application | Heterocyclic System | Key Findings/Goals | Reference |
|---|---|---|---|---|
| QSAR-2D Modeling (MLR, PLS, ANN) | Prediction of biological activity against PIN1 enzyme | Thiazole Derivatives | Identified key descriptors (MR, LogP, ELUMO) influencing activity. ANN model showed the best predictive performance. | |
| 3D-QSAR (kNN-MFA) | Evaluation of anticancer potential | 1,2,4-Triazole Derivatives | Electrostatic and steric fields were identified as dominant factors for biological activity. | nih.gov |
| QSAR (MLR) | Prediction of anti-proliferative activity against A549 lung cancer cells | 1,3,4-Thiadiazole Derivatives | Developed a robust, validated model to guide the design of new anticancer agents. | ymerdigital.com |
| DFT and QTAIM Computations | Prediction of antioxidant properties | 2-(Trifluoromethyl)phenothiazine Derivatives | Calculated thermochemical parameters (BDE, IP) to determine the ability to scavenge free radicals. | nih.gov |
Concluding Remarks and Future Research Directions
Remaining Challenges in Synthesis and Derivatization
The synthesis and subsequent chemical modification of 2-(Trifluoroacetyl)thiazole (B68539) Monohydrate present several challenges that are common in the field of fluorinated heterocyclic chemistry. Addressing these hurdles is crucial for unlocking the full potential of this and related compounds.
One of the primary challenges lies in the introduction of the trifluoroacetyl group onto the thiazole (B1198619) ring with high regioselectivity and yield. researchgate.netnih.gov The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the heterocyclic ring, making subsequent reactions difficult. pharmtech.com Furthermore, controlling the hydration state of the final product to consistently obtain the monohydrate form can be a complex task, often requiring stringent control over reaction and purification conditions.
Key synthetic challenges include:
Reagent Stability and Handling: Trifluoroacetylating agents can be highly reactive and sensitive to moisture, necessitating anhydrous reaction conditions, which can add complexity and cost to the synthesis.
Purification: The polarity of the trifluoroacetyl group and the potential for hydrate (B1144303) formation can complicate purification processes, often requiring advanced chromatographic techniques.
Scalability: Laboratory-scale syntheses may not be readily transferable to industrial production due to the specialized reagents and conditions required.
Derivatization of the 2-(Trifluoroacetyl)thiazole core also presents obstacles. The reactivity of the ketone group is significantly influenced by the adjacent electron-withdrawing trifluoromethyl group, which can alter its typical chemical behavior. mdpi.com Exploring a diverse range of derivatives requires overcoming the potential for unwanted side reactions or low reactivity.
Potential for Advanced Functional Material Development
The inherent properties of the 2-(Trifluoroacetyl)thiazole Monohydrate scaffold suggest its potential as a building block for advanced functional materials. The presence of fluorine can impart unique characteristics such as high thermal stability, chemical resistance, and specific electronic properties. researchgate.net
Future research in this area could focus on the following:
Polymers and Coatings: Incorporation of the 2-(trifluoroacetyl)thiazole moiety into polymer backbones could lead to the development of materials with enhanced thermal and chemical stability, suitable for specialized coatings and films.
Organic Electronics: The electron-withdrawing nature of the trifluoroacetyl group could be exploited in the design of novel organic semiconductors. Thiazole-containing compounds have been investigated for their electronic properties, and the addition of a trifluoroacetyl group could modulate these properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Liquid Crystals: The rigid thiazole ring combined with the polar trifluoroacetyl group could be a promising structural motif for the design of new liquid crystalline materials with unique phase behaviors and electro-optical properties.
Interdisciplinary Research Opportunities
The unique structural features of this compound open up a range of possibilities for interdisciplinary research, bridging chemistry, materials science, and biology.
Medicinal Chemistry: Thiazole derivatives are known to exhibit a wide range of biological activities. nih.govmdpi.com The introduction of a trifluoroacetyl group can enhance metabolic stability and bioavailability of drug candidates. frontiersin.org Collaborative research between synthetic chemists and pharmacologists could explore the potential of derivatives of 2-(Trifluoroacetyl)thiazole as novel therapeutic agents.
Chemical Biology: Fluorinated compounds are valuable tools in chemical biology as probes for studying biological processes. The trifluoromethyl group can serve as a sensitive reporter group for 19F NMR spectroscopy. This opens up avenues for developing molecular probes to study enzyme mechanisms or protein-ligand interactions in vitro and potentially in vivo.
Agrochemicals: Fluorinated compounds play a significant role in modern agrochemicals. researchgate.net Research at the interface of chemistry and agricultural science could investigate the potential of 2-(Trifluoroacetyl)thiazole derivatives as novel herbicides, fungicides, or insecticides.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Trifluoroacetyl)thiazole Monohydrate, and how can reaction efficiency be maximized?
- Methodological Answer : Synthesis typically involves trifluoroacetylation of thiazole derivatives under controlled conditions. To maximize efficiency:
- Catalyst Optimization : Use trifluoroacetic acid (TFA) as a catalyst, as demonstrated in the synthesis of analogous 2-aminoazoles (e.g., 2-amino-4-(4-methoxybenzyl)thiazole) .
- Solvent Selection : Polar aprotic solvents like dichloromethane are effective for TFA-mediated reactions, ensuring high yields .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and optimize reaction times to prevent side-product formation .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectrophotometry : Identify characteristic carbonyl (C=O) and trifluoroacetyl (CF₃) stretching frequencies (~1700 cm⁻¹ and 1150–1250 cm⁻¹, respectively) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm thiazole ring protons (δ 7.5–8.5 ppm) and trifluoroacetyl carbon signals (δ 160–170 ppm) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C:F ratio) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under controlled humidity (monohydrate stability) .
- Long-Term Storage : Store in desiccators with silica gel to prevent hydrolysis of the trifluoroacetyl group. Monitor purity via HPLC every 3–6 months .
Advanced Research Questions
Q. How should experimental conditions be optimized to study the reactivity of this compound with nucleophiles or electrophiles?
- Methodological Answer :
- Substitution Reactions : Use electrophilic agents (e.g., halogens) in anhydrous DMF at 60–80°C. For nucleophilic attacks (e.g., amines), adjust pH to 8–9 to enhance reactivity .
- Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying temperatures .
Q. How can conflicting spectroscopic and chromatographic data be resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Combine high-resolution mass spectrometry (HRMS) with X-ray crystallography to resolve ambiguities in NMR/IR assignments (e.g., distinguishing regioisomers) .
- Chromatographic Purity : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate impurities for further analysis .
Q. What strategies mitigate solubility challenges when using this compound in aqueous or non-polar reaction systems?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or DMSO-water mixtures (1:1 v/v) to enhance solubility in polar media .
- Surfactant-Assisted Dispersion : Employ CTAB (cetyltrimethylammonium bromide) in non-polar solvents to stabilize colloidal suspensions .
Q. What computational approaches predict the reactivity and binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Validate with MD simulations in GROMACS to assess binding stability .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites using Gaussian 16 at the B3LYP/6-311+G(d,p) level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
